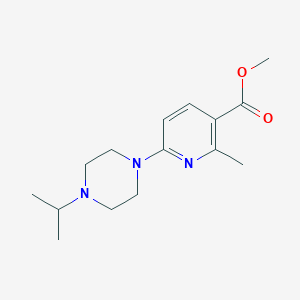

Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate

説明

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate is a nicotinic acid derivative featuring a pyridine core substituted at position 2 with a methyl group and at position 6 with a 4-isopropylpiperazine moiety. This compound is structurally related to kinase inhibitors and receptor modulators, where the piperazine group often contributes to binding affinity and selectivity.

特性

分子式 |

C15H23N3O2 |

|---|---|

分子量 |

277.36 g/mol |

IUPAC名 |

methyl 2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)17-7-9-18(10-8-17)14-6-5-13(12(3)16-14)15(19)20-4/h5-6,11H,7-10H2,1-4H3 |

InChIキー |

JQFGMVQWJPBHGU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

6-(4-イソプロピルピペラジン-1-イル)-2-メチルニコチン酸メチルの合成は、一般的に、適切な塩基の存在下で、6-クロロニコチン酸と4-イソプロピルピペラジンを反応させ、その後、メタノールでエステル化することにより行われます。反応条件は、多くの場合、次のとおりです。

塩基: 炭酸カリウムまたは水酸化ナトリウム

溶媒: ジメチルホルムアミド (DMF) またはジメチルスルホキシド (DMSO)

温度: 80-100°C

時間: 12-24時間

工業生産方法

この化合物の工業生産は、同様の合成経路に従う場合がありますが、より大規模に行われます。連続フロー反応器や自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、環境に優しい溶媒や触媒の使用などのグリーンケミストリーの原則を適用することで、環境への影響を最小限に抑えることができます。

化学反応の分析

科学研究における用途

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 受容体結合研究におけるリガンドとしての可能性が調査されています。

医学: 抗炎症作用や抗菌作用など、潜在的な治療効果が探求されています。

産業: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

Scientific Research Applications

- Pharmaceutical Development :

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Research has shown that the compound may reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

- Cancer Research :

Case Study 1: Neuroprotective Effects

A study evaluated the impact of methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate on neurodegenerative models. Results indicated that treatment led to reduced neuronal apoptosis and improved cognitive function in animal models.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.

Case Study 3: Anticancer Activity

In vivo experiments using xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent.

作用機序

類似の化合物との比較

6-(4-イソプロピルピペラジン-1-イル)-2-メチルニコチン酸メチルは、次のような他の類似の化合物と比較することができます。

- 6-(4-メチルピペラジン-1-イル)-2-メチルニコチン酸メチル

- 6-(4-エチルピペラジン-1-イル)-2-メチルニコチン酸メチル

- 6-(4-プロピルピペラジン-1-イル)-2-メチルニコチン酸メチル

独自性

6-(4-イソプロピルピペラジン-1-イル)-2-メチルニコチン酸メチルにおけるイソプロピル基の存在は、その類似体と比較して、反応性と生物活性に影響を与える可能性のあるユニークな立体および電子特性を付与します。

類似化合物との比較

Research Implications and Limitations

- Pharmacological Potential: The methyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement.

- Data Gaps: No biological activity or solubility data are provided in the evidence, limiting direct pharmacological comparisons.

- Structural Insights : Crystallographic data (e.g., via SHELX ) for analogous compounds suggest piperazine-pyridine derivatives adopt planar conformations favorable for receptor binding, a trait likely shared by the target compound.

生物活性

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- CAS Number : 5470-70-2

- Density : 1.1 g/cm³

- Boiling Point : 228.4 °C

- Melting Point : 34–37 °C

These properties indicate that the compound is a stable organic molecule suitable for various laboratory applications.

Pharmacological Effects

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that compounds with piperazine moieties can exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : Some research indicates that nicotinic acid derivatives may enhance cognitive function, possibly through cholinergic mechanisms.

- Neuroprotective Effects : There is evidence to suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

The biological activity of Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate can be attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Modulation : By affecting dopamine pathways, it may play a role in reward and motivational processes.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

- Antidepressant Effects :

- Cognitive Enhancement :

- Neuroprotection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。